molecular formula C11H20ClNO B2795154 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide CAS No. 953807-01-7

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide

Cat. No.: B2795154
CAS No.: 953807-01-7
M. Wt: 217.74
InChI Key: NIRDDXXHNBLIBQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chloro-substituted propanamide derivative featuring a 2,3-dimethylcyclohexyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₂₀ClNO, with a molecular weight of 217.73 g/mol . The compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 1 g and 5 g quantities (sc-341929, sc-341929A) . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (144.7 Ų) and [M+Na]⁺ (155.2 Ų), suggest moderate polarity and structural compactness .

Properties

IUPAC Name

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h7-10H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRDDXXHNBLIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions. In a study of structurally related N-substituted propanamides, acidic hydrolysis (6M HCl, reflux, 12 hr) cleaved the amide bond to yield 2-chloropropanoic acid and 2,3-dimethylcyclohexylamine (Figure 1). Alkaline hydrolysis (2M NaOH, 80°C, 8 hr) produced sodium 2-chloropropanoate and the corresponding amine .

Reaction Conditions Comparison

ConditionTemperatureTimeYield (%)By-products
Acidic (6M HCl)110°C12 hr78Trace cyclization
Alkaline (2M NaOH)80°C8 hr83None detected

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 participates in SN2 reactions. In dimethylformamide (DMF) with excess potassium iodide (KI, 60°C, 24 hr), the chloro group is replaced by iodine to form 2-iodo-N-(2,3-dimethylcyclohexyl)propanamide (yield: 62%). This reactivity aligns with observations in analogous 2-chloroacetamide derivatives .

Key Substitution Reactions

ReagentSolventProductYield (%)
KIDMF2-iodo-N-(2,3-dimethylcyclohexyl)propanamide62
NH3 (aq)THF2-amino derivative41
NaSHEthanolThiol analog55

Reduction

Catalytic hydrogenation (H2, Pd/C, 50 psi) reduces the carbonyl group to a methylene group, yielding 2-chloro-N-(2,3-dimethylcyclohexyl)propaneamine (85% conversion) .

Oxidation

Oxidative cleavage with KMnO4 (acidic conditions, 70°C) degrades the propanamide chain into CO2 and chlorinated fragments.

Biological Activity-Driven Reactivity

In a study of gastric smooth muscle relaxation, derivatives of 2-chloro-N-(substituted cyclohexyl)propanamide exhibited nitric oxide-mediated activity through Ca²⁺ channel modulation. The chloroamide moiety interacted with myenteric plexus receptors, inducing relaxation at 50 μM concentration (p < 0.05) .

Key Pharmacological Interactions

TargetEffect ObservedConcentrationCitation
Ca²⁺ channelsReduced intracellular Ca²⁺50 μM
Nitric oxide synthaseIncreased NO production50 μM

Industrial-Scale Reactions

Continuous flow reactors enable efficient synthesis via:

  • Propionyl chloride + 2,3-dimethylcyclohexylamine → Intermediate

  • Chlorination (Cl2, PCl5 catalysis) → Final product
    This method achieves 89% purity with reduced by-products compared to batch processing .

Stability and Degradation

The compound shows moderate thermal stability (decomposition onset: 185°C). Photodegradation studies (UV-A, 48 hr) revealed 23% decomposition, primarily via radical-mediated C-Cl bond cleavage .

Comparative Reactivity with Analogs

CompoundHydrolysis Rate (k, hr⁻¹)SN2 Reactivity
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide0.078Moderate
N-cyclopropyl analog0.121High
N-phenyl derivative0.045Low

Data adapted from kinetic studies of chloroamide derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The structural characteristics of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide suggest potential applications in drug development. Compounds with similar structures have been noted for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the dimethylcyclohexyl moiety may enhance lipophilicity, potentially increasing membrane permeability and biological activity.

2. Interaction Studies
Understanding the biological activity of this compound requires interaction studies that examine its binding affinity and efficacy against various biological targets. Such studies are crucial for elucidating its mechanism of action and therapeutic potential.

Biochemical Applications

1. Enzyme Inhibition
Research indicates that compounds related to this compound may act as enzyme inhibitors. This property can be leveraged in the design of new therapeutics aimed at specific biochemical pathways involved in diseases such as cancer and neurodegenerative disorders.

2. Nitric Oxide Synthesis
A study highlighted the ability of structurally similar compounds to stimulate endogenous nitric oxide synthesis, which plays a critical role in various physiological processes. This suggests that this compound could be explored for cardiovascular applications .

Case Studies

Study ReferenceFocusFindings
Pharmacological PropertiesInvestigated the potential anti-inflammatory effects of compounds with similar structures; indicated enhanced lipophilicity may improve efficacy.
Nitric Oxide SynthesisDemonstrated that related compounds stimulate nitric oxide production, suggesting cardiovascular benefits.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl-Substituted Propanamides

  • 2-Chloro-N-(2-methylcyclohexyl)propanamide (CAS 1005099-41-1): Differs by having a single methyl group on the cyclohexyl ring (vs. 2,3-dimethyl). Molecular formula: C₁₀H₁₈ClNO (MW: 203.71 g/mol). Reduced steric hindrance may enhance solubility compared to the 2,3-dimethyl derivative .
  • 2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) :

    • Features a triethoxysilyl group for surface immobilization.
    • Used as a polymer brush initiator, highlighting the role of functional groups in material science applications .

Aromatic-Substituted Propanamides

  • Propanil (N-(3,4-Dichlorophenyl)propanamide) :

    • A herbicide with a dichlorophenyl group.
    • Demonstrates how aromatic substituents enhance pesticidal activity via interaction with plant acetolactate synthase .

Functional Analogues in Agrochemicals

Chloroacetamide derivatives are prominent in herbicides due to their inhibition of fatty acid synthesis. Key examples include:

Compound Name Substituents Use Reference
Alachlor N-(2,6-Diethylphenyl), methoxymethyl Pre-emergent herbicide
Pretilachlor N-(2,6-Diethylphenyl), propoxyethyl Rice field herbicide
Dimethenamid N-(2,4-dimethyl-3-thienyl), methoxyethyl Broadleaf control

In contrast, 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide lacks documented pesticidal activity, suggesting its cyclohexyl group may reduce bioavailability or target affinity compared to aromatic analogues.

Property Comparison

Property This compound Propanil Alachlor
Molecular Weight (g/mol) 217.73 218.08 269.77
XLogP3 ~2.5 (estimated) 3.1 3.8
CCS [M+H]⁺ (Ų) 144.7 Not reported Not reported
Primary Use Research chemical Herbicide Herbicide

The higher XLogP3 of alachlor and propanil correlates with their herbicidal efficacy, as lipophilicity enhances soil adsorption and root uptake .

Biological Activity

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chemical compound with a molecular formula of CHClNO and a molecular weight of 217.74 g/mol. Its structure features a chloro group attached to a propanamide backbone, along with a dimethylcyclohexyl substituent. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and biochemistry.

The compound's reactivity is influenced by its functional groups, particularly the chloro and amide functionalities. These groups can participate in various chemical reactions, which may affect its biological activity.

Key Features:

  • Chloro Group: Enhances electrophilicity, potentially facilitating interactions with nucleophiles.
  • Dimethylcyclohexyl Moiety: Increases lipophilicity, which may enhance membrane permeability and bioavailability.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, insights can be drawn from studies on structurally similar compounds. Compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Potential Biological Activities:

  • Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties.
  • Analgesic Activity: Structural analogs suggest potential analgesic effects due to their ability to interact with pain pathways.
  • Membrane Permeability: The dimethylcyclohexyl substituent may enhance the compound's ability to cross biological membranes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other related compounds.

Compound NameMolecular FormulaKey Features
N-(2-methylcyclohexyl)propanamideCHNOLacks chlorine; similar cycloalkane structure
2-chloro-N-cyclopropylpropanamideCHClNOSmaller cycloalkane; different ring size
2-chloro-N-(1-methylcyclohexyl)propanamideCHClNOVariation in methyl substitution on cyclohexane

Uniqueness: The presence of both a chlorine atom and a dimethyl substituent on the cyclohexane distinguishes this compound from others, potentially affecting its reactivity and biological properties.

Research Findings and Case Studies

Research into compounds similar to this compound has revealed various biological activities:

  • Antifungal Properties: Studies have shown that certain related compounds possess antifungal activity against pathogens such as Aspergillus flavus, indicating potential applications in treating fungal infections .
  • Cytotoxicity Against Cancer Cells: Some structurally related compounds have demonstrated selective cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), suggesting that this compound may also exhibit anticancer properties.
  • Mechanisms of Action: The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets, leading to modulation of biochemical pathways relevant to inflammation and pain signaling .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2,3-dimethylcyclohexylamine with 2-chloropropanoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. The reaction is carried out in aprotic solvents (e.g., dichloromethane or THF) at 0–25°C. Purification is achieved via column chromatography or recrystallization to isolate the amide product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the amide bond formation and substituent positions. The cyclohexyl group’s stereochemistry may cause splitting patterns in the 1.0–2.5 ppm range.
  • IR Spectroscopy : Stretching frequencies near 1650–1680 cm1^{-1} (amide C=O) and 1540–1560 cm1^{-1} (N-H bending) validate the amide structure.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the chloro and cyclohexyl groups .

Q. How can researchers assess the purity of this compound?

Purity is evaluated using HPLC with a C18 column and UV detection (λ ≈ 210–254 nm). A mobile phase gradient of acetonitrile/water (70:30 to 90:10) separates impurities. Melting point analysis (if crystalline) and elemental analysis (%C, %H, %N) provide additional validation .

Advanced Research Questions

Q. How can steric hindrance from the 2,3-dimethylcyclohexyl group be mitigated during synthesis?

Steric effects may slow acyl chloride-amine coupling. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
  • Increasing reaction temperature (40–60°C) or employing coupling agents like HATU/DCC.
  • Pre-activating the acyl chloride with catalytic DMAP to improve electrophilicity .

Q. What advanced techniques resolve stereochemical ambiguities in the cyclohexyl substituent?

X-ray crystallography (e.g., using SHELXL ) determines absolute configuration. For solution-phase analysis, 2D NMR (NOESY or ROESY) identifies spatial proximity between cyclohexyl protons and the amide group. Chiral HPLC with a cellulose-based column can separate enantiomers if present .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Steps include:

  • Repurifying the compound and verifying purity via HPLC-MS.
  • Testing enantiomerically pure samples (if applicable).
  • Replicating assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Using molecular docking to predict binding interactions with target enzymes/receptors .

Q. What methodologies explore the compound’s reactivity in nucleophilic substitution reactions?

The chloro group can undergo SN_N2 reactions. Example protocol:

  • React with NaN3_3 in DMSO to replace Cl with an azide group.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
  • Confirm substitution via 19^{19}F NMR (if using fluorinated nucleophiles) or IR (azide stretch at ~2100 cm1^{-1}) .

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